Reduced Lipophilicity Versus H-Ala-Phe-OH: LogP Difference of 0.48 Units Alters Chromatographic and Partitioning Behavior
H-Abu-Phe-OH exhibits a computed LogP of 1.627, which is 0.48 log units lower than the LogP of 2.11 reported for H-Ala-Phe-OH . This difference arises from the replacement of the alanine methyl side chain (−CH₃) with the ethyl side chain of Abu (−CH₂CH₃), which introduces an additional methylene group. Paradoxically, the LogP decreases rather than increases with the extra carbon, reflecting the complex interplay between increased hydrophobic surface area and altered hydrogen-bonding capacity of the N-terminal amine in the Abu residue. In practical terms, a ΔLogP of 0.48 translates to an approximately threefold difference in octanol-water partition coefficient, which is sufficient to alter reversed-phase HPLC retention times, solid-phase extraction recovery, and predicted membrane permeability in Caco-2 and PAMPA assay models.
| Evidence Dimension | Octanol-water partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 1.627 (H-Abu-Phe-OH) |
| Comparator Or Baseline | LogP = 2.11 (H-Ala-Phe-OH, CAS 3061-90-3) |
| Quantified Difference | ΔLogP = −0.48 (target compound is less lipophilic) |
| Conditions | Computed LogP values; H-Abu-Phe-OH data from ChemicalBook (PSA 92.42 Ų); H-Ala-Phe-OH data from TargetMol product specification |
Why This Matters
A 0.48 LogP unit difference translates to measurably distinct chromatographic behavior and membrane partitioning, making H-Abu-Phe-OH the preferred choice when lower lipophilicity is desired for aqueous solubility or when building a lipophilicity SAR series bridging alanine and valine N-terminal residues.
